
Lenalidomide-CO-C3-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-CO-C3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, designed to enhance its therapeutic effects while minimizing adverse side effects. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes with deletion of chromosome 5q. The compound exhibits potent antineoplastic, antiangiogenic, and immunomodulatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C3-OH involves several key steps. Initially, 2-methyl-3-nitrobenzoic acid methyl ester undergoes bromination using N-bromosuccinimide in methyl acetate. This intermediate is then reduced using an iron and ammonium chloride reducing system to yield the final product .
Industrial Production Methods: Industrial production of lenalidomide typically involves a multi-step synthesis process. The bromination of 2-methyl-3-nitrobenzoic acid methyl ester is carried out at temperatures between 90 to 140°C using a bromine source and a radical initiator. The subsequent reduction of the nitro group is performed under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Lenalidomide-CO-C3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are commonly used in its synthesis, particularly in the conversion of nitro groups to amino groups.
Substitution: Substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and ammonium chloride are frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of lenalidomide, each with unique properties and potential therapeutic applications .
科学研究应用
Lenalidomide-CO-C3-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of immunomodulatory drugs.
Biology: The compound is employed in research on cellular signaling pathways and immune modulation.
Medicine: this compound is investigated for its potential in treating various hematologic malignancies and solid tumors.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents .
作用机制
Lenalidomide-CO-C3-OH exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer cell-mediated cytotoxicity.
Antiangiogenesis: The compound inhibits the formation of new blood vessels, thereby restricting tumor growth.
Molecular Targets: this compound binds to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival .
相似化合物的比较
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
CC-220 and CC-885: Novel thalidomide analogs designed for better clinical efficacy
Uniqueness: Lenalidomide-CO-C3-OH stands out due to its specific binding affinity to cereblon and its ability to induce the degradation of proteins crucial for cancer cell survival. This selective mechanism of action makes it a valuable therapeutic agent in the treatment of hematologic malignancies .
属性
分子式 |
C17H19N3O5 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-hydroxybutanamide |
InChI |
InChI=1S/C17H19N3O5/c21-8-2-5-14(22)18-12-4-1-3-10-11(12)9-20(17(10)25)13-6-7-15(23)19-16(13)24/h1,3-4,13,21H,2,5-9H2,(H,18,22)(H,19,23,24) |
InChI 键 |
MSAINFUHRNOTQP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

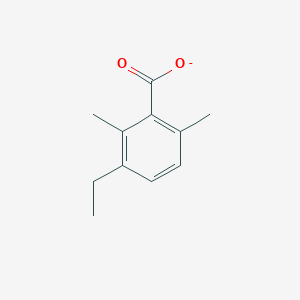
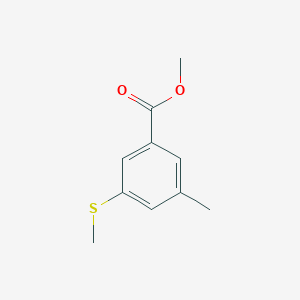
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
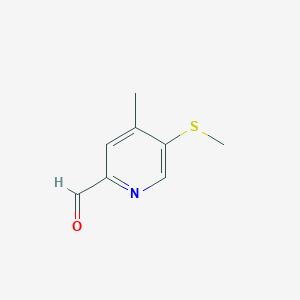
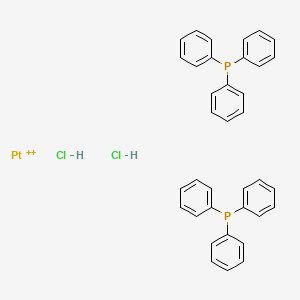
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
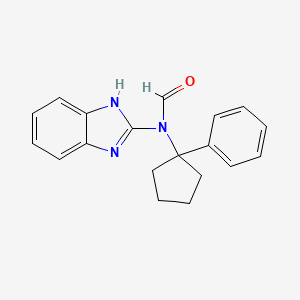
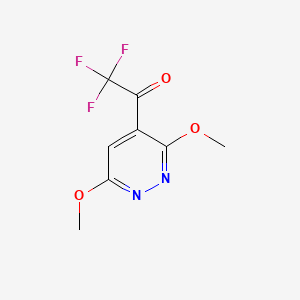
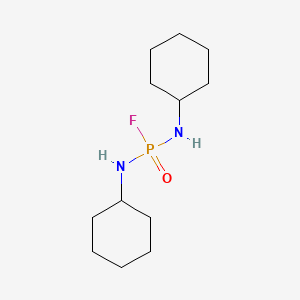
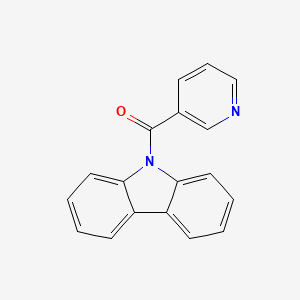
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

